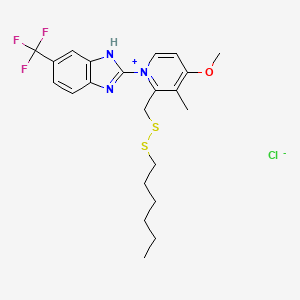

Pyridinium, 2-((hexyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride

Description

Pyridinium, 2-((hexyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride is a complex organic compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis . This particular compound features a unique combination of functional groups, making it a subject of interest for researchers.

Properties

CAS No. |

124474-47-1 |

|---|---|

Molecular Formula |

C22H27ClF3N3OS2 |

Molecular Weight |

506.1 g/mol |

IUPAC Name |

2-[2-[(hexyldisulfanyl)methyl]-4-methoxy-3-methylpyridin-1-ium-1-yl]-6-(trifluoromethyl)-1H-benzimidazole;chloride |

InChI |

InChI=1S/C22H27F3N3OS2.ClH/c1-4-5-6-7-12-30-31-14-19-15(2)20(29-3)10-11-28(19)21-26-17-9-8-16(22(23,24)25)13-18(17)27-21;/h8-11,13H,4-7,12,14H2,1-3H3,(H,26,27);1H/q+1;/p-1 |

InChI Key |

HDJVOROQYVGKQY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCSSCC1=[N+](C=CC(=C1C)OC)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of pyridinium salts typically involves the reaction of pyridine with alkyl halides or other electrophiles. For this specific compound, the synthetic route may involve the following steps:

Formation of the Pyridinium Core: The pyridinium core can be synthesized by reacting pyridine with an appropriate alkyl halide under mild conditions.

Introduction of Functional Groups: The hexyldithio, methoxy, methyl, and benzimidazolyl groups can be introduced through a series of substitution and addition reactions.

Chemical Reactions Analysis

Pyridinium salts are known to undergo various chemical reactions, including:

Oxidation: Pyridinium salts can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Coupling Reactions: The presence of multiple functional groups allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

Pyridinium, 2-((hexyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridinium salts often involves their interaction with biological targets through ionic and covalent bonding. The compound can interact with enzymes, receptors, or nucleic acids, leading to changes in their activity or function . The presence of the benzimidazolyl group suggests potential interactions with DNA or RNA, which could be exploited for therapeutic purposes .

Comparison with Similar Compounds

Similar compounds include other pyridinium salts with different substituents. For example:

Pyridinium, 2-(methylthio)methyl-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride: This compound has a methylthio group instead of a hexyldithio group, which may affect its reactivity and biological activity.

Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride: The ethyldithio group provides different steric and electronic properties compared to the hexyldithio group.

The uniqueness of pyridinium, 2-((hexyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.